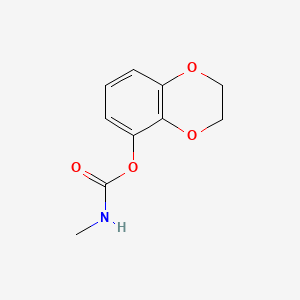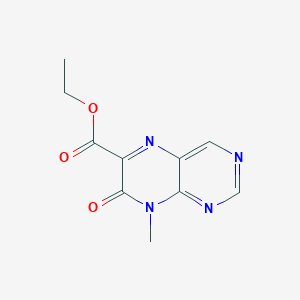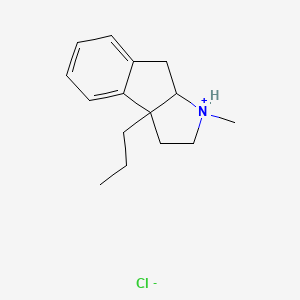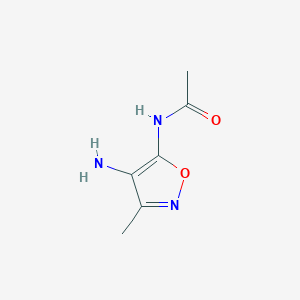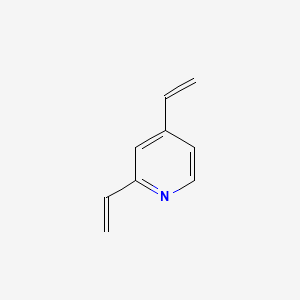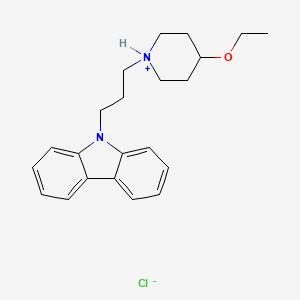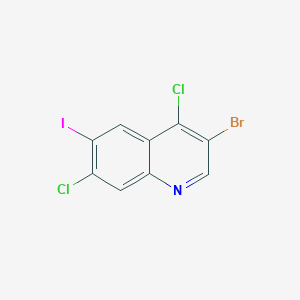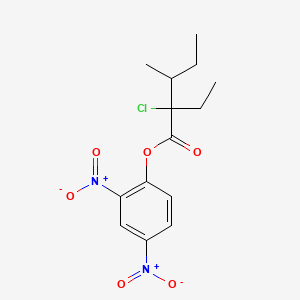
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate is an organic compound with a complex structure It is characterized by the presence of a dinitrophenyl group, a chlorobutanoate group, and a methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate typically involves multiple steps. One common method includes the nitration of phenol to introduce nitro groups, followed by the alkylation of the phenol derivative with 1-methylpropyl halide. The final step involves the esterification of the resulting compound with 2-chlorobutanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobutanoate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chlorobutanoate group can undergo nucleophilic substitution. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: A simpler ester with similar functional groups but lacking the nitro and chlorobutanoate groups.
2-Chloro-3-methylbutane: A related compound with a similar chlorobutanoate group but different overall structure.
Uniqueness
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
2183-38-2 |
|---|---|
Formule moléculaire |
C14H17ClN2O6 |
Poids moléculaire |
344.75 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate |
InChI |
InChI=1S/C14H17ClN2O6/c1-4-9(3)14(15,5-2)13(18)23-12-7-6-10(16(19)20)8-11(12)17(21)22/h6-9H,4-5H2,1-3H3 |
Clé InChI |
ORVMNJUUJWSZDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC)(C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
